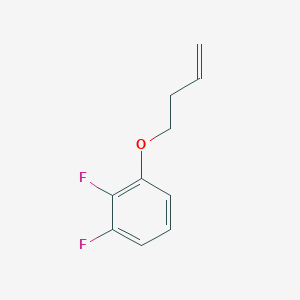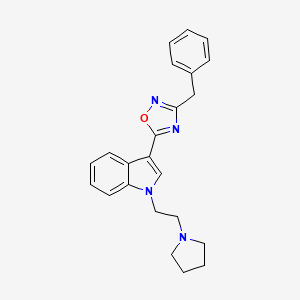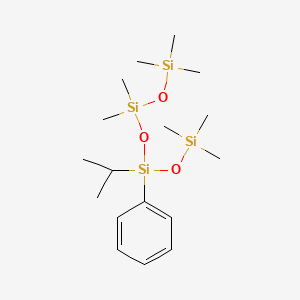
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is a chemical compound with the molecular formula C11H24NaO9P. It is also known by its IUPAC name, sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate. This compound is characterized by its multiple ether linkages and a phosphonate group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate typically involves the reaction of 2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate ester. The general reaction scheme can be represented as follows:
[ \text{2,5,8,11,14-Pentaoxahexadecan-16-ol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:
Reactant Preparation: Ensuring high purity of 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid.
Reaction Control: Maintaining optimal temperature and pH conditions to maximize yield.
Purification: Using techniques like crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles like amines or alcohols can react with the phosphonate group.
Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.
Hydrolysis Products: The primary products are 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid derivatives.
Applications De Recherche Scientifique
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of phosphatases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5,8,11,14-Pentaoxahexadecan-16-ol: A precursor in the synthesis of the phosphonate compound.
Pentaethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phosphonate group.
Uniqueness
Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is unique due to its combination of ether linkages and a phosphonate group. This structure imparts specific chemical properties, such as solubility in water and the ability to form stable complexes with various molecules, making it valuable in diverse applications .
Propriétés
Formule moléculaire |
C11H24NaO8P+ |
|---|---|
Poids moléculaire |
338.27 g/mol |
InChI |
InChI=1S/C11H23O8P.Na/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-20(12)13;/h2-11H2,1H3;/p+1 |
Clé InChI |
AUSJJTNSVXEXLR-UHFFFAOYSA-O |
SMILES canonique |
COCCOCCOCCOCCOCCO[P+](=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B12064919.png)




![N-[7-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]pyrrolo[2,3-d]pyrimidin-4-yl]benzamide](/img/structure/B12064947.png)








